Ethyl 3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoate hydrochloride
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Overview
Description
Ethyl 3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C17H19ClFNO3. It is known for its unique structure, which includes a phenoxyphenyl group and a fluorine atom, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoate hydrochloride typically involves the reaction of ethyl 3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoate with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
Ethyl 3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoate hydrochloride include:
- Ethyl 3-amino-3-(4-fluoro-3-methylphenyl)propanoate
- Ethyl 3-amino-3-(4-fluoro-3-phenyl)propanoate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a phenoxyphenyl group and a fluorine atom. This unique structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications .
Properties
CAS No. |
502841-93-2 |
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Molecular Formula |
C17H19ClFNO3 |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
ethyl 3-amino-3-(4-fluoro-3-phenoxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C17H18FNO3.ClH/c1-2-21-17(20)11-15(19)12-8-9-14(18)16(10-12)22-13-6-4-3-5-7-13;/h3-10,15H,2,11,19H2,1H3;1H |
InChI Key |
SPPZSNZUQFGESP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)F)OC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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